2-Chloromethanesulfonylpropane

Description

The Significance of Organosulfur Compounds in Contemporary Organic Synthesis

Organosulfur compounds, a diverse class of organic substances characterized by at least one carbon-sulfur bond, are of paramount importance in modern organic synthesis. taylorandfrancis.com Their utility spans a wide range of applications, from pharmaceuticals and agrochemicals to materials science. taylorandfrancis.comnih.gov Nature abounds with these compounds; for instance, the essential amino acids cysteine and methionine contain sulfur, as do vital coenzymes and vitamins like coenzyme A, biotin, and thiamin (vitamin B1). britannica.comwikipedia.org

In the realm of synthetic chemistry, organosulfur compounds serve as versatile building blocks and reagents. nih.gov Functional groups such as thiols, sulfides, sulfoxides, and sulfones exhibit unique reactivity that chemists harness to construct complex molecular architectures. youtube.com For example, thiols can be converted into sulfides and thioesters, and they readily react with aldehydes and ketones to form thioacetals and thioketals, which are valuable as protecting groups in multi-step syntheses. britannica.com

The varied oxidation states of sulfur allow for a rich chemistry of transformations, further expanding their synthetic utility. nih.gov Sulfonate esters are recognized as excellent leaving groups in substitution and elimination reactions, while sulfonyl chlorides and sulfonamides are integral to protective group strategies. youtube.com The development of sulfonamide-based drugs, following the discovery of the antibacterial properties of Prontosil, marked a significant turning point in medicinal chemistry and underscored the importance of the sulfonyl group. Furthermore, the removal of naturally occurring organosulfur compounds from fossil fuels is a critical process in the petroleum industry. wikipedia.org

Contextualizing 2-Chloromethanesulfonylpropane within Alkane Sulfonyl Halide Chemistry

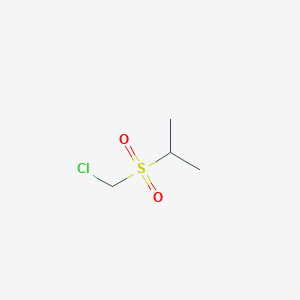

This compound, with the chemical formula C4H9ClO2S and a molecular weight of 156.63 g/mol , belongs to the family of alkane sulfonyl halides. This class of compounds is characterized by a sulfonyl halide group (-SO2X, where X is a halogen) attached to an alkyl chain. The structural foundation of sulfonyl halides features a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to both an organic radical and a halide.

Alkane sulfonyl chlorides (RSO2Cl) and their aromatic counterparts, arenesulfonyl chlorides (ArSO2Cl), are key intermediates in organic synthesis, particularly for the preparation of sulfonamides, which are prominent in medicinal chemistry. beilstein-journals.orgnih.gov The reactivity of these compounds is largely dictated by the electrophilic nature of the sulfur atom in the sulfonyl group, making them susceptible to nucleophilic attack.

The solvolysis of alkanesulfonyl chlorides has been a subject of mechanistic studies to understand their reaction pathways. beilstein-journals.orgnih.gov These studies indicate that the reactions are sensitive to the solvent and the structure of the alkyl group. beilstein-journals.orgnih.gov Unlike arenesulfonyl chlorides, where electronic effects from substituents on the aromatic ring can significantly influence reactivity, the reactivity of alkanesulfonyl chlorides is primarily governed by the steric and inductive effects of the alkyl chain. beilstein-journals.org The preparation of alkanesulfonyl halides has been a topic of study for many decades, with various methods developed to synthesize these important reagents. acs.org

Research Gaps and Opportunities in the Study of this compound

While the broader class of alkane sulfonyl halides has been extensively studied, specific compounds like this compound (CAS Number: 795307-01-6) present opportunities for further investigation. sigmaaldrich.comaksci.com Much of the existing literature focuses on the general reactions and applications of sulfonyl chlorides, but detailed studies on the unique reactivity and potential applications of this specific molecule are less common.

One area for future research is the exploration of its bifunctional nature. The presence of both a reactive sulfonyl chloride group and a chloromethyl group offers the potential for sequential or selective reactions. For instance, the sulfonyl chloride can react with a nucleophile to form a sulfonamide or sulfonate ester, followed by a separate reaction at the chloromethyl site. Understanding the relative reactivity of these two sites under various conditions would be a valuable contribution.

Further research could also focus on the synthesis of novel heterocyclic compounds or other complex molecular scaffolds using this compound as a starting material. Its unique structure may allow for the construction of molecules that are not easily accessible through other synthetic routes. The development of new catalytic systems for reactions involving this compound could also lead to more efficient and selective transformations.

Detailed spectroscopic and mechanistic studies on the reactions of this compound are also warranted. While general principles of sulfonyl chloride reactivity are known, specific kinetic and thermodynamic data for this compound would provide a deeper understanding of its chemical behavior. For example, a detailed investigation of its solvolysis in various solvent systems, similar to studies on other alkanesulfonyl chlorides, could provide valuable mechanistic insights. beilstein-journals.orgnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-(chloromethylsulfonyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2S/c1-4(2)8(6,7)3-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABSMKHOJSRIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Chloromethanesulfonylpropane

Precursor Selection and Optimization Strategies

Optimization strategies are centered on maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Key parameters that are often optimized include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants. For instance, maintaining anhydrous conditions is crucial to prevent the hydrolysis of the sulfonyl chloride group.

| Precursor Type | Specific Examples | Advantages | Disadvantages |

| Propane (B168953) Derivatives | Isopropyl alcohol, 2-chloropropane, Propane | Readily available | May require harsh reaction conditions |

| Thiol-based Precursors | 2-Propanethiol, Isopropyl disulfide, S-isopropyl isothiourea salts | Milder reaction conditions possible | Thiols can be odorous and prone to oxidation |

| Sulfonic Acid Derivatives | Propane-2-sulfonic acid, Sodium propane-2-sulfonate | Direct conversion to the sulfonyl chloride | May require hazardous chlorinating agents |

Chlorosulfonation Reactions: Mechanistic Considerations and Yield Optimization

Chlorosulfonation is the key transformation in the synthesis of 2-chloromethanesulfonylpropane, introducing the sulfonyl chloride (-SO₂Cl) functional group. This can be achieved through either direct or indirect pathways.

Direct chlorosulfonation typically involves the reaction of a suitable propane derivative with a chlorosulfonating agent. A common method is the reaction of an alkane with chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) often initiated by free radical initiators. For example, the free-radical chlorosulfonation of propane can lead to a mixture of isomers, including 1-chloropropane (B146392) and 2-chloropropane, which can then be further functionalized. Experimental studies on the chlorination of propane have shown that at 25°C in the gas phase, the reaction yields approximately 45% 1-chloropropane and 55% 2-chloropropane. masterorganicchemistry.com

The mechanism often proceeds via a free radical chain reaction. In the case of using sulfuryl chloride and a radical initiator like dibenzoyl peroxide, the reaction is initiated by the homolytic cleavage of the initiator. The resulting radicals abstract a hydrogen atom from the propane, generating a propyl radical. This radical then reacts with sulfuryl chloride to yield the sulfonyl chloride and a chlorine radical, which continues the chain.

Yield optimization in direct chlorosulfonation involves controlling the reaction temperature and the ratio of reactants to favor the formation of the desired isomer and minimize side reactions such as polysubstitution.

Indirect routes offer an alternative approach, often providing better control over regioselectivity. These methods typically involve the synthesis of a sulfonic acid or a salt thereof, which is then converted to the sulfonyl chloride.

One common strategy is the oxidation of thiols or their derivatives. For instance, S-alkyl isothiourea salts, which can be prepared from alkyl halides and thiourea, can be subjected to oxidative chlorosulfonation. organic-chemistry.org Reagents such as N-chlorosuccinimide (NCS) or sodium chlorite (B76162) (NaClO₂) in the presence of an acid can be used for this transformation. organic-chemistry.orgthieme-connect.com These methods are often favored for their mild reaction conditions and high yields. organic-chemistry.orgthieme-connect.com

Another approach involves the reaction of a pre-formed sulfonic acid or its salt with a chlorinating agent like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. thieme-connect.com While effective, these reagents can be hazardous and generate corrosive byproducts. thieme-connect.com Milder alternatives, such as using cyanuric chloride, have been developed to circumvent these issues. thieme-connect.com

A notable example from patent literature describes the preparation of 3-chloropropanesulfonyl chloride from 1,3-propanesultone and thionyl chloride in the presence of dimethylformamide, with yields ranging from 69% to 98%. While this produces a structural isomer of the target molecule, the underlying principle of converting a sulfonic acid derivative to a sulfonyl chloride is relevant.

Purification and Isolation Techniques for this compound

The purification of this compound is essential to remove unreacted starting materials, byproducts, and residual solvents. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

For crude liquid organosulfonyl chlorides, a common purification technique involves scrubbing with an aqueous solution of hydrochloric acid to remove sulfonic acids. google.com This is followed by vacuum stripping with an inert gas to remove volatile impurities. google.com The temperature during stripping is typically kept below 70°C to prevent decomposition. google.com

Fractional distillation under high vacuum is another effective method for purifying liquid sulfonyl chlorides. This technique separates compounds based on their boiling points and is particularly useful for removing impurities with significantly different volatilities.

For solid sulfonyl chlorides, recrystallization is a common purification method. google.com This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the purified product to crystallize out.

In some modern synthetic procedures, particularly those involving oxidative chlorosulfonation, purification can be simplified. For example, after the reaction, the addition of water and subsequent evaporation of the organic solvent can lead to the precipitation of the solid sulfonyl chloride, which can then be isolated by filtration. thieme-connect.com

| Purification Technique | Description | Applicable to | Key Parameters |

| Acid Scrubbing | Washing with aqueous HCl to remove sulfonic acid impurities. google.com | Liquid sulfonyl chlorides | HCl concentration, contact time, temperature. google.com |

| Vacuum Stripping | Removal of volatile impurities under reduced pressure with an inert gas stream. google.com | Liquid sulfonyl chlorides | Temperature, pressure, gas flow rate. google.com |

| Fractional Distillation | Separation based on differences in boiling points under high vacuum. | Liquid sulfonyl chlorides | Vacuum pressure, temperature gradient. |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. google.com | Solid sulfonyl chlorides | Solvent choice, temperature. |

| Precipitation/Filtration | Inducing precipitation of the product from the reaction mixture followed by filtration. thieme-connect.com | Solid sulfonyl chlorides | Solvent system, temperature. |

Regioselectivity and Stereochemical Control in the Synthesis of Related Isomers

Controlling the position of the sulfonyl chloride group on the propane chain (regioselectivity) is a key challenge in the synthesis of this compound and its isomers. The substitution pattern is highly dependent on the synthetic method employed.

In direct chlorosulfonation of alkanes, the regioselectivity is often governed by the relative stability of the intermediate radicals. For propane, the secondary radical is more stable than the primary radical, leading to a higher proportion of the 2-substituted product. masterorganicchemistry.com However, statistical factors (the number of available hydrogens) also play a role, preventing complete selectivity.

To achieve higher regioselectivity, indirect methods are often preferred. For instance, starting with a precursor that already has a functional group at the desired position allows for more controlled synthesis. The use of a specific alcohol, like isopropanol, and converting it to a tosylate or mesylate, which are good leaving groups, allows for subsequent nucleophilic substitution to introduce the desired functionality at the C-2 position with high regioselectivity. libretexts.org

Stereochemical control becomes relevant when chiral centers are present in the molecule. For reactions that proceed via an S_N2 mechanism, such as the reaction of an alcohol with thionyl chloride or phosphorus tribromide, an inversion of configuration at the chiral center is typically observed. libretexts.org Conversely, reactions where the C-O bond of an alcohol is not broken during the formation of a sulfonate ester, such as with tosyl chloride, proceed with retention of configuration. libretexts.org This principle can be exploited to control the stereochemistry of the final product.

Recent advances in catalysis have also provided new tools for controlling regioselectivity. For example, copper-catalyzed chlorosulfonylation of vinylarenes has been shown to proceed with high regioselectivity. researchgate.net While not directly applicable to saturated alkanes, these developments highlight the potential for catalyst-based approaches to achieve selective functionalization.

Reactivity and Reaction Pathways of 2 Chloromethanesulfonylpropane

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that readily undergoes nucleophilic substitution. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to attack by a variety of nucleophiles.

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis, a class of compounds with significant importance in medicinal chemistry. eurjchem.comsigmaaldrich.com In a typical reaction, 2-chloromethanesulfonylpropane would react with an amine in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.orgekb.eg The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, leading to the displacement of the chloride ion. cdnsciencepub.com

The general reaction is as follows: R¹R²NH + ClSO₂CH₂ClC(CH₃)₂ → R¹R²NSO₂CH₂ClC(CH₃)₂ + HCl

Diverse amines can be employed in this reaction, leading to a wide array of sulfonamides. The reaction conditions, such as solvent and base, can be optimized to achieve high yields. cdnsciencepub.comuwo.ca

| Reactant 1 (Amine) | Reactant 2 | Product |

| Ammonia (NH₃) | This compound | 2-Chloro-N-hydro-1,1-dimethylethanesulfonamide |

| Methylamine (CH₃NH₂) | This compound | 2-Chloro-N-methyl-1,1-dimethylethanesulfonamide |

| Diethylamine ((C₂H₅)₂NH) | This compound | 2-Chloro-N,N-diethyl-1,1-dimethylethanesulfonamide |

| Aniline (C₆H₅NH₂) | This compound | 2-Chloro-N-phenyl-1,1-dimethylethanesulfonamide |

Table 1: Examples of Sulfonamide Synthesis from this compound

Sulfonate esters are valuable intermediates in organic synthesis, often used as leaving groups in substitution and elimination reactions. They are readily prepared by the reaction of sulfonyl chlorides with alcohols (alcoholysis) or phenols (phenolysis) in the presence of a base, such as pyridine (B92270) or triethylamine, to sequester the HCl produced. eurjchem.comorganic-chemistry.orgyoutube.com

The general reaction is: R-OH + ClSO₂CH₂ClC(CH₃)₂ → R-OSO₂CH₂ClC(CH₃)₂ + HCl

This reaction is applicable to a wide range of primary and secondary alcohols and phenols. libretexts.org

| Reactant 1 (Alcohol/Phenol) | Reactant 2 | Product |

| Methanol (CH₃OH) | This compound | Methyl 2-chloro-1,1-dimethylethanesulfonate |

| Ethanol (C₂H₅OH) | This compound | Ethyl 2-chloro-1,1-dimethylethanesulfonate |

| Phenol (C₆H₅OH) | This compound | Phenyl 2-chloro-1,1-dimethylethanesulfonate |

| Isopropanol ((CH₃)₂CHOH) | This compound | Isopropyl 2-chloro-1,1-dimethylethanesulfonate |

Table 2: Formation of Sulfonate Esters

Thiosulfonates can be synthesized by the reaction of sulfonyl chlorides with thiols. tandfonline.comtandfonline.comcapes.gov.br This reaction, known as thiolysis, proceeds under mild conditions and can be influenced by the stoichiometry of the reactants to favor the formation of either thiosulfonates or disulfides. tandfonline.comresearchgate.net When the sulfonyl chloride is in excess, the formation of the thiosulfonate is generally favored. tandfonline.com

The general reaction is: R-SH + ClSO₂CH₂ClC(CH₃)₂ → R-SSO₂CH₂ClC(CH₃)₂ + HCl

| Reactant 1 (Thiol) | Reactant 2 | Product |

| Methanethiol (CH₃SH) | This compound | S-Methyl 2-chloro-1,1-dimethylethanesulfonothioate |

| Ethanethiol (C₂H₅SH) | This compound | S-Ethyl 2-chloro-1,1-dimethylethanesulfonothioate |

| Thiophenol (C₆H₅SH) | This compound | S-Phenyl 2-chloro-1,1-dimethylethanesulfonothioate |

Table 3: Synthesis of Thiosulfonates

Reactions Involving the Alkyl Chloride Moiety

The chloromethyl group in this compound provides a second site for nucleophilic attack. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the chlorine atom and the strong electron-withdrawing effect of the adjacent sulfonyl group.

The chlorine atom on the methyl group can be displaced by a variety of nucleophiles in a typical Sₙ2 reaction. wikipedia.orgchemguide.co.uk The presence of the adjacent sulfonyl group activates the C-Cl bond towards nucleophilic attack. This type of reaction, known as vicarious nucleophilic substitution (VNS), is a known pathway for α-chloro sulfones. nih.govnih.govorganic-chemistry.org

The general reaction is: Nu⁻ + ClCH₂SO₂C(CH₃)₂H → NuCH₂SO₂C(CH₃)₂H + Cl⁻

A wide range of nucleophiles, including halides, cyanides, and alkoxides, can participate in this reaction.

| Nucleophile | Substrate | Product |

| Iodide (I⁻) | This compound | 2-Iodomethanesulfonylpropane |

| Cyanide (CN⁻) | This compound | 2-Cyanomethanesulfonylpropane |

| Methoxide (CH₃O⁻) | This compound | 2-Methoxymethanesulfonylpropane |

| Azide (N₃⁻) | This compound | 2-Azidomethanesulfonylpropane |

Table 4: Nucleophilic Displacement at the Alkyl Chloride

Elimination reactions of alkyl halides typically require a hydrogen atom on a carbon atom beta to the leaving group (β-elimination). youtube.com In the case of this compound, the chlorine atom is on the α-carbon relative to the sulfonyl group, and there are no β-hydrogens on an adjacent carbon atom within the chloromethyl group itself. Standard dehydrohalogenation to form a simple alkene is therefore not a primary reaction pathway for this substrate under typical E1 or E2 conditions. tandfonline.com

However, the formation of unsaturated sulfones, specifically vinyl sulfones, can occur through other mechanisms, such as addition-elimination pathways with certain nucleophiles on related β-halovinyl sulfones, or through rearrangement reactions. nih.govorganic-chemistry.org For a molecule like this compound, a base could potentially induce an intramolecular rearrangement, though such a pathway is speculative without specific experimental evidence. The Ramberg-Bäcklund rearrangement is a well-known reaction of α-halo sulfones that leads to alkenes, but it typically requires a proton on the other α-carbon, which is not present in the isopropyl group of this compound in a way that would lead to a simple elimination. tandfonline.com Therefore, the formation of an unsaturated sulfone from this compound via a direct elimination is unlikely.

Cross-Coupling Reactions and Transition Metal Catalysis with this compound

The participation of sulfonyl chlorides and alkyl chlorides in transition metal-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound in named cross-coupling reactions like Suzuki-Miyaura, Heck, or Negishi are not extensively documented in current literature, its structure suggests potential avenues and challenges for such transformations.

The primary site for potential cross-coupling on this compound is the C-Cl bond of the chloromethyl group. Palladium and nickel catalysts are typically effective for activating alkyl halides. aksci.com For instance, a hypothetical Kumada coupling could involve the reaction of this compound with a Grignard reagent in the presence of a nickel or palladium catalyst. aksci.com

However, the presence of the sulfonyl chloride group introduces significant challenges. This group is highly reactive towards nucleophilic reagents, including the organometallic partners used in cross-coupling reactions. This could lead to preferential reaction at the sulfonyl chloride moiety, consuming the nucleophile and deactivating the catalyst, thus competing with the desired cross-coupling at the chloromethyl group.

To achieve selective cross-coupling at the C-Cl bond, a catalytic system would need to exhibit high chemoselectivity. This might involve the use of specific ligands that modulate the reactivity of the metal center or the development of reaction conditions that favor the activation of the alkyl chloride over the sulfonyl chloride. The development of dual catalytic systems, which can independently activate different parts of a molecule, could also offer a potential solution.

Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions and Key Considerations for this compound

| Reaction Type | Potential Coupling Partner | Typical Catalyst | Key Challenge for this compound |

| Kumada Coupling | Grignard Reagent (R-MgX) | Ni or Pd complexes | Reactivity of the sulfonyl chloride with the Grignard reagent. |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | Pd or Ni complexes | Balancing the reactivity of the two electrophilic sites. |

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OR)₂) | Pd complexes | The reaction typically requires a base, which can also react with the sulfonyl chloride. |

| Stille Coupling | Organotin Reagent (R-SnR'₃) | Pd complexes | Toxicity of organotin reagents and reactivity at the sulfonyl group. |

Rearrangement Reactions and Fragmentations of this compound Derivatives

Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to the formation of a more stable structural isomer. For derivatives of this compound, rearrangements could be initiated under various conditions, although specific, named rearrangements for this compound are not well-documented.

One potential rearrangement pathway for derivatives could be a Favorskii-type rearrangement if a suitable enolizable ketone were synthesized from the starting material. More generally, carbocationic intermediates, which are prone to rearrangement, could be formed from the chloromethyl group under certain conditions, leading to 1,2-hydride or alkyl shifts.

In the context of mass spectrometry, the fragmentation of this compound and its derivatives provides insight into their structural arrangement. The fragmentation pattern is influenced by the relative stability of the resulting ions and neutral losses.

Table 2: Predicted Mass Spectrometry Fragmentation Pathways for this compound

| Initial Ion | Fragmentation Process | Resulting Fragment (m/z) | Neutral Loss |

| [M]+• | Loss of chlorine radical | [M-Cl]+ | Cl• |

| [M]+• | Loss of chloromethyl radical | [M-CH₂Cl]+ | •CH₂Cl |

| [M]+• | Loss of sulfonyl chloride radical | [M-SO₂Cl]+ | •SO₂Cl |

| [M]+• | Cleavage of the isopropyl group | [M-C₃H₇]+ | •C₃H₇ |

The fragmentation of silyl (B83357) derivatives, often used in GC/MS analysis, typically involves the loss of alkyl groups from the silicon atom. While not a rearrangement of the core structure, understanding these fragmentation patterns is crucial for the analytical characterization of derivatives.

Exploration of Novel Reaction Conditions and Catalytic Systems

The development of novel catalytic systems is driven by the need for milder, more selective, and environmentally benign synthetic methods. For a bifunctional compound like this compound, advancements in catalysis could unlock its synthetic potential.

The use of ionic liquids as solvents in catalyzed reactions has been shown to enhance reaction rates and facilitate catalyst recycling. A catalytic process for transforming this compound in an ionic liquid medium could potentially offer improved control over selectivity between its two reactive sites.

Dual catalysis, where two distinct catalysts synergistically promote a single transformation, is another promising area. A dual catalytic system could potentially be designed to activate the C-Cl bond with one catalyst (e.g., a nickel complex) while the other catalyst engages the sulfonyl chloride group or protects it.

Photoredox catalysis, which uses visible light to generate reactive intermediates under exceptionally mild conditions, has emerged as a powerful tool in organic synthesis. This approach could be explored for the functionalization of the C-Cl bond in this compound, potentially avoiding the harsh conditions that might lead to unwanted side reactions at the sulfonyl chloride group.

Furthermore, the optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is critical. For instance, lower temperatures might favor the kinetic product, allowing for selective functionalization of one site over the other. The choice of catalyst and ligands is also paramount, as they can influence the stereoselectivity and chemoselectivity of the reaction.

Table 3: Modern Catalytic Approaches Potentially Applicable to this compound

| Catalytic Approach | Potential Advantage | Relevant Research Area |

| Dual Catalysis | Selective activation of one functional group in the presence of another. | Cross-electrophile coupling. |

| Photoredox Catalysis | Mild reaction conditions, minimizing side reactions. | C-H functionalization and coupling reactions. |

| Reactions in Ionic Liquids | Enhanced reaction rates and potential for catalyst recycling. | Green chemistry applications. |

| Asymmetric Catalysis | Enantioselective synthesis of chiral derivatives. | Synthesis of pharmaceuticals. |

Applications of 2 Chloromethanesulfonylpropane in Advanced Organic Synthesis

Synthetic Building Block for Complex Sulfonated Scaffolds

In chemical synthesis, a "building block" is a molecule with reactive functional groups that can be used for the modular assembly of more complex structures. wikipedia.org 2-Chloromethanesulfonylpropane exemplifies this concept through its dual reactivity. The sulfonyl chloride group is a powerful electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and organometallic reagents to form sulfonamides, sulfonate esters, and sulfones, respectively. Simultaneously, the chloromethyl group provides a classic electrophilic site for SN2 reactions, allowing for the introduction of a wide variety of substituents through reaction with nucleophiles.

This bifunctionality allows for sequential or orthogonal reaction strategies. One functional group can be reacted selectively while the other remains intact for a subsequent transformation. This capability makes this compound a potentially valuable building block for creating libraries of complex sulfonated compounds for medicinal chemistry or materials science, where the sulfonyl group is a common and important functional motif. wikipedia.org The use of such modular building blocks allows for a rapid exploration of chemical space around a core scaffold. ugent.be

Precursor for Sulfonyl Radicals and Related Radical Chemistry

Radical reactions are a cornerstone of organic synthesis, involving highly reactive intermediates with unpaired electrons. basicmedicalkey.comwikipedia.org These reactions typically proceed through a chain mechanism consisting of three main stages: initiation, propagation, and termination. wikipedia.orgrutgers.edu

Initiation: The process that generates radical species from a stable molecule. This can be induced thermally, photochemically, or with a chemical initiator. rutgers.edu For a sulfonyl chloride like this compound, homolytic cleavage of the S-Cl bond could potentially be initiated to form a sulfonyl radical.

Propagation: A series of steps where a radical reacts to form a product and generates a new radical, which continues the chain. rutgers.edu A sulfonyl radical, for instance, could add to an alkene or abstract a hydrogen atom, propagating the radical chain. libretexts.org

Termination: Any reaction that results in a net decrease in the number of radicals, such as the combination of two radicals to form a stable, non-radical species. wikipedia.org

While the direct generation of sulfonyl radicals from this compound is a hypothetical application based on the known chemistry of other sulfonyl chlorides, its structure is suited for such transformations. Sulfonyl radicals are valuable intermediates for forming C-S bonds and can participate in various cyclization and addition reactions. The field of radical chemistry continues to expand, with oxime radicals, for example, showing broad synthetic potential in recent years for oxidative cyclization and coupling reactions. beilstein-journals.org

| Stages of a Radical Chain Reaction | Description |

| Initiation | A net increase in the number of radicals, often from stable species. wikipedia.org |

| Propagation | Reactions where the total number of radicals remains the same. wikipedia.org |

| Termination | Reactions resulting in a net decrease in the number of radicals. wikipedia.org |

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single synthetic operation without isolating intermediates. mdpi.com This approach offers significant advantages in terms of atom economy, reduced waste, and increased efficiency by minimizing purification steps and saving time. mdpi.comkaskaden-reaktionen.de The development of these processes is a key goal in green chemistry and the synthesis of fine chemicals. kaskaden-reaktionen.de

The bifunctional nature of this compound makes it an intriguing candidate for the design of novel cascade reactions. A synthetic sequence could be envisioned where an initial reaction at the sulfonyl chloride center is followed by an intramolecular cyclization involving the chloromethyl group. For example, reaction with a dinucleophile could trigger a cascade leading to the formation of a heterocyclic ring system in one pot. The development of cascade reactions for the synthesis of carbo- and heterocycles from substrates like enynols has proven to be a powerful strategy. rsc.org Similarly, palladium-catalyzed cascade reactions initiated by C-H functionalization have become a powerful tool for building complex heterocyclic skeletons. mdpi.com

Utility in the Synthesis of Heterocyclic Compounds Bearing Sulfonyl Groups

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature, pharmaceuticals, and functional materials. mdpi.comuomus.edu.iq Consequently, the development of efficient methods for their synthesis is a major focus of organic chemistry research. rsc.orgmdpi.com The sulfonyl group is a key feature in many biologically active heterocycles.

This compound can serve as a versatile reagent for introducing the sulfonyl moiety into heterocyclic frameworks. The sulfonyl chloride group readily reacts with amines and other nucleophiles to form sulfonamides, a common structural motif in medicinal chemistry. For example, the reaction of 2-chloroethanesulfonyl chloride with various amines has been shown to produce sulfonamides, which can undergo further reactions like dehydrohalogenation. rit.edu By analogy, this compound could be used in similar transformations to create functionalized acyclic sulfonamides that are precursors for cyclization into N-sulfonylated heterocycles. The synthesis of various heterocycles, such as thiophenes and indolizines, has been achieved using reagents with similar reactivity profiles. nih.gov

| Heterocycle Class | Synthetic Precursor Example | Significance |

| Thiophenes | Arylidene cyanothioacetamide derivatives nih.gov | Found in various biologically active compounds. derpharmachemica.com |

| Indolizines | Picolinium bromide derivatives nih.gov | Core structure in various natural products and pharmaceuticals. |

| Aminobenzofurans | ortho-hydroxy α-aminosulfones mdpi.com | Important scaffolds in medicinal chemistry. |

| Pyrroles | Transformations of Dehydroacetic acid (DHA) clockss.org | Fundamental five-membered aromatic heterocycle. uomus.edu.iq |

Development of New Synthetic Strategies Utilizing this compound as a Key Intermediate

The advancement of organic synthesis often relies on the development of new reagents and strategies that enable novel chemical transformations. soci.org The unique structure of this compound positions it as a key intermediate for pioneering new synthetic methods. Its dual electrophilic nature invites the design of multicomponent reactions where three or more starting materials are combined in a single step to form a complex product.

Furthermore, strategies based on retrosynthetic analysis could leverage this compound as a key "synthon" for introducing the isopropylsulfonylmethyl group. Modern synthetic design increasingly focuses on modular approaches, where complex molecules are assembled from versatile building blocks. ugent.benih.gov New strategies could focus on the selective, late-stage functionalization of complex molecules using this reagent, adding a sulfonated fragment to a pre-existing core. The development of innovative synthetic methods, such as new catalytic cycles or dehydrative coupling reactions, continually expands the toolbox available to organic chemists. mit.edursc.org The exploration of this compound's reactivity could lead to novel, efficient routes to valuable chemical entities.

Computational and Theoretical Investigations of 2 Chloromethanesulfonylpropane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Methods such as DFT with hybrid functionals like B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry and compute electronic properties. mdpi.comnih.govscielo.org.mx The analysis of the resulting wavefunction can provide a detailed picture of the bonding. The sulfonyl group features a central sulfur atom in a high oxidation state, forming strong, polarized double bonds with two oxygen atoms and single bonds with the isopropyl and chloromethyl groups.

Topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be applied to characterize the nature of the atomic interactions. mdpi.com By examining properties at the bond critical points (BCPs), one can quantify the degree of covalent versus ionic character in bonds like the S-C, S-O, and C-Cl bonds. For instance, the electron density (ρ(r)) and the sign of the Laplacian of the electron density (∇²ρ(r)) at the BCP indicate the type of interaction (shared-shell for covalent, closed-shell for ionic). mdpi.com

Table 5.1.1: Calculated Geometric and Electronic Properties of 2-Chloromethanesulfonylpropane This table presents hypothetical data based on typical DFT calculation results for similar organosulfur compounds.

| Parameter | Value | Method/Basis Set |

|---|---|---|

| Bond Lengths (Å) | ||

| S=O | 1.45 | PBE0/6-311++G(d,p) |

| S-C(isopropyl) | 1.82 | PBE0/6-311++G(d,p) |

| S-C(chloromethyl) | 1.80 | PBE0/6-311++G(d,p) |

| C-Cl | 1.79 | PBE0/6-311++G(d,p) |

| Bond Angles (degrees) | ||

| O=S=O | 120.5 | PBE0/6-311++G(d,p) |

| C-S-C | 104.2 | PBE0/6-311++G(d,p) |

| O=S-C | 108.5 | PBE0/6-311++G(d,p) |

| QTAIM Atomic Charges (a.u.) | ||

| S | +1.55 | PBE0/6-311++G(d,p) |

| O | -0.85 | PBE0/6-311++G(d,p) |

The calculated data indicate significant polarization in the sulfonyl group, with substantial positive charge on the sulfur atom and negative charges on the oxygen atoms. The C-Cl bond also exhibits polarity, making the chloromethyl carbon an electrophilic site. This electronic structure is key to understanding the molecule's reactivity.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a critical computational tool for investigating the mechanisms of chemical reactions. It allows for the mapping of the potential energy surface that connects reactants to products, identifying key intermediates and, most importantly, the transition state (TS). nih.gov The transition state represents the maximum energy point along the reaction coordinate and is crucial for determining the reaction's feasibility and rate. wikipedia.org

For this compound, a potential reaction of interest is nucleophilic substitution at the chloromethyl carbon. Using quantum chemical methods, the geometry of the transition state for such a reaction can be located and characterized. wayne.edu Transition state theory (TST) can then be used to calculate the reaction rate constant from the energy barrier (activation energy) and the vibrational frequencies of the reactant and the transition state. wikipedia.orgnih.gov

For example, the reaction with a generic nucleophile (Nu⁻) would proceed through a transition state where the Nu-C bond is partially formed and the C-Cl bond is partially broken. Computational modeling provides the activation energy (ΔG‡) for this process. Comparing different potential pathways, such as substitution versus elimination, can predict the likely reaction outcome under various conditions. nih.gov

Table 5.2.1: Hypothetical Activation Energies for Competing Reactions of this compound This table illustrates how computational chemistry can compare the feasibility of different reaction pathways.

| Reaction Pathway | Nucleophile | Transition State (TS) Geometry | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Sₙ2 Substitution | OH⁻ | Trigonal bipyramidal carbon center | 22.5 |

| E2 Elimination | OH⁻ | Anti-periplanar arrangement of H and Cl | 28.0 |

| Sₙ2 Substitution | CN⁻ | Trigonal bipyramidal carbon center | 19.8 |

The results suggest that for this hypothetical case, nucleophilic substitution is kinetically favored over elimination. Such theoretical studies can guide the design of synthetic routes by predicting reaction outcomes and identifying conditions that favor a desired product. nih.gov

Conformational Analysis and Energy Landscape Exploration

For this compound, key rotations exist around the S-C(isopropyl) and S-C(chloromethyl) bonds. A potential energy surface scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This process reveals the most stable (lowest energy) conformations and the energy barriers to rotation. maricopa.edu

The most stable conformations are typically staggered, which minimizes steric and torsional strain. organicchemistrytutor.com In the case of this compound, steric hindrance between the bulky isopropyl group and the chloromethyl group is a significant factor. The "anti" conformation, where these two groups are positioned 180° apart, is expected to be the global energy minimum. Eclipsed conformations, where these groups are aligned, represent energy maxima on the rotational profile. maricopa.edu

Table 5.3.1: Relative Energies of this compound Conformers (Rotation about the S-C(isopropyl) bond) This table shows hypothetical relative energies for different rotational isomers (rotamers).

| Dihedral Angle (Cl-C-S-C) | Conformation | Relative Energy (kcal/mol) | Strain Type |

|---|---|---|---|

| 60° | Gauche | 1.2 | Steric |

| 120° | Eclipsed | 4.5 | Torsional & Steric |

| 180° | Anti | 0.0 | (Global Minimum) |

| 240° | Eclipsed | 4.5 | Torsional & Steric |

Exploring the full energy landscape provides a comprehensive picture of the molecule's flexibility and the accessibility of different shapes, which can be crucial for its interaction with other molecules or biological targets. nih.govplos.org

Theoretical Prediction of Spectroscopic Signatures

Quantum chemical calculations are widely used to predict various spectroscopic properties, providing a powerful means to interpret experimental spectra or to identify unknown compounds. rsc.orgnih.gov The most commonly calculated spectra are infrared (IR) and nuclear magnetic resonance (NMR).

IR spectra are predicted by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation yields a set of normal modes and their corresponding frequencies and intensities. nih.gov These theoretical frequencies are often scaled by an empirical factor to better match experimental values. For this compound, characteristic peaks for S=O stretching, C-H bending, and C-S stretching can be predicted and assigned.

NMR chemical shifts are predicted by calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field, typically using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.mx The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). This allows for the theoretical prediction of both ¹H and ¹³C NMR spectra, aiding in structural elucidation.

Table 5.4.1: Predicted vs. Expected Spectroscopic Data for this compound This table presents hypothetical calculated spectroscopic data alongside typical experimental ranges for the relevant functional groups.

| Spectroscopy Type | Functional Group/Proton | Calculated Value | Typical Experimental Range |

|---|---|---|---|

| IR Frequency (cm⁻¹) | S=O stretch (asymmetric) | 1345 | 1300-1350 cm⁻¹ |

| S=O stretch (symmetric) | 1180 | 1120-1160 cm⁻¹ | |

| C-Cl stretch | 750 | 600-800 cm⁻¹ | |

| ¹H NMR Shift (ppm) | -CH(CH₃)₂ | 3.4 | 3.0-4.0 ppm |

| -CH(CH ₃)₂ | 1.4 | 1.0-1.7 ppm | |

| -CH ₂Cl | 4.5 | 4.0-5.0 ppm | |

| ¹³C NMR Shift (ppm) | -C H(CH₃)₂ | 65 | 55-70 ppm |

| -CH(C H₃)₂ | 18 | 15-25 ppm |

Molecular Dynamics Simulations for Understanding Reactivity in Solution

While quantum chemical calculations are excellent for studying molecules in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time, explicitly including the effects of the solvent. nih.govresearchgate.net

In an MD simulation of this compound, the molecule is placed in a box of solvent molecules (e.g., water, ethanol). The forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to simulate the system's evolution. mdpi.com This approach allows for the investigation of how the solvent influences the molecule's conformational preferences and reactivity. copernicus.org

MD simulations can be used to calculate the potential of mean force (PMF) along a reaction coordinate, yielding the free energy profile of a reaction in solution. This is particularly useful for understanding how solvent molecules stabilize or destabilize reactants, transition states, and products. mdpi.com For this compound, MD can reveal the structure of the solvation shell around the polar sulfonyl group and the reactive chloromethyl site, providing insights into how the solvent might mediate a nucleophilic attack.

Table 5.5.1: Typical Setup for an MD Simulation of this compound in Water This table outlines the common parameters and components used to run a molecular dynamics simulation.

| Parameter | Description/Value | Purpose |

|---|---|---|

| System Composition | 1 molecule of this compound, ~2000 water molecules | To simulate a dilute aqueous solution. |

| Force Field | OPLS-AA (for solute), TIP3P (for water) | Defines the potential energy function for all atoms. |

| Simulation Box | Cubic, 40 x 40 x 40 ų with periodic boundary conditions | Creates a pseudo-infinite system to avoid edge effects. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Length | 100 ns (nanoseconds) | To allow for sufficient sampling of conformational space and solvent reorganization. |

| Time Step | 2 fs (femtoseconds) | The interval for integrating the equations of motion. |

By analyzing the simulation trajectories, researchers can understand dynamic processes such as the rate of conformational changes and the formation of solvent-solute hydrogen bonds, providing a more complete and realistic picture of the molecule's behavior in a chemical environment. mdpi.comcopernicus.org

Spectroscopic and Structural Elucidation Methodologies for 2 Chloromethanesulfonylpropane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Chloromethanesulfonylpropane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

¹H NMR and ¹³C NMR are fundamental one-dimensional NMR experiments that provide crucial information about the proton and carbon frameworks of a molecule, respectively.

For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments. The methine proton (CH) adjacent to both the sulfonyl chloride and the chlorine atom would be expected to appear significantly downfield due to the strong electron-withdrawing effects of these groups. The methyl protons (CH₃) would appear further upfield. The splitting patterns of these signals, governed by spin-spin coupling, would provide information about the number of neighboring protons.

Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The carbon atom bonded to both the sulfonyl chloride and chlorine atom would be the most deshielded and thus appear at the lowest field. The methyl carbons would be found at a higher field.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.5 - 5.0 | Septet | CH |

| ¹H | ~1.8 - 2.2 | Dextet | CH₃ |

| ¹³C | ~70 - 75 | - | CH |

| ¹³C | ~20 - 25 | - | CH₃ |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For a derivative of this compound, COSY would show cross-peaks between protons that are on adjacent carbon atoms, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is invaluable for assigning which proton signal corresponds to which carbon signal in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, the IR spectrum would be characterized by strong absorption bands indicative of the sulfonyl chloride and alkyl chloride groups.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O stretch | 1370 - 1410 |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O stretch | 1166 - 1204 |

| Alkyl Chloride (C-Cl) | C-Cl stretch | 550 - 850 |

| Alkyl (C-H) | C-H stretch | 2850 - 3000 |

| Alkyl (C-H) | C-H bend | 1350 - 1470 |

The presence of these characteristic bands in an IR spectrum provides strong evidence for the presence of the this compound moiety in a sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged species are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, there would be two molecular ion peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

Furthermore, the molecule would undergo fragmentation upon ionization, leading to a series of fragment ions. The analysis of these fragmentation patterns can provide valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of a chlorine radical (•Cl) or the sulfonyl chloride group (•SO₂Cl).

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment Ion | Notes |

|---|---|---|

| [M]⁺ and [M+2]⁺ | [C₃H₆ClSO₂]⁺ | Molecular ion with characteristic 3:1 isotopic pattern for chlorine. |

| [M-35]⁺ | [C₃H₆SO₂]⁺ | Loss of a chlorine radical. |

| [M-99]⁺ | [C₃H₆Cl]⁺ | Loss of a sulfonyl chloride radical. |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

For chiral derivatives of this compound, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining their absolute configuration. These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.

Vibrational Circular Dichroism (VCD): VCD is the extension of circular dichroism into the infrared region. It provides stereochemical information based on the vibrational transitions of the molecule. The VCD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, and by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the molecule can be unambiguously determined.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized ultraviolet and visible light. This technique is particularly useful for molecules containing chromophores (light-absorbing groups). The ECD spectrum is also highly dependent on the stereochemistry of the molecule. Similar to VCD, the comparison of experimental and computationally predicted ECD spectra allows for the assignment of the absolute configuration of chiral derivatives.

Both VCD and ECD are invaluable tools for the stereochemical elucidation of chiral sulfonyl chlorides and their derivatives, providing a non-destructive method for determining their absolute configuration in solution.

Future Research Directions and Unexplored Potential in Chemical Research

Exploration of Bioactive Scaffolds Derived from 2-Chloromethanesulfonylpropane

The development of novel bioactive scaffolds is a cornerstone of medicinal chemistry and drug discovery. The unique combination of a sulfonyl group and a reactive alkyl chloride in this compound suggests its potential as a versatile building block for the synthesis of new classes of therapeutic agents. The sulfonyl moiety is a well-established pharmacophore found in a wide array of approved drugs, valued for its ability to form strong hydrogen bonds and its metabolic stability.

Future research could focus on utilizing this compound as a scaffold to introduce the methanesulfonylpropane backbone into various heterocyclic and carbocyclic frameworks known for their biological activity. The chloromethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the facile attachment of diverse functionalities. This could lead to the generation of extensive compound libraries for high-throughput screening against a range of biological targets.

Table 1: Potential Bioactive Scaffolds Incorporating the 2-Methanesulfonylpropane Moiety

| Scaffold Class | Potential Therapeutic Area | Rationale |

| Substituted Pyrimidines | Oncology, Virology | The pyrimidine core is central to many anticancer and antiviral drugs. |

| Functionalized Indoles | CNS Disorders, Anti-inflammatory | The indole scaffold is a privileged structure in medicinal chemistry. |

| Novel Sulfonamides | Antibacterial, Diuretic | The sulfonamide group is a classic antibacterial pharmacophore. |

| Chiral Amino Alcohols | Asymmetric Catalysis, Chiral Drugs | Introduction of chirality could lead to stereoselective therapeutic agents. |

Sustainable Synthetic Routes and Green Chemistry Approaches

Modern chemical synthesis places a strong emphasis on the principles of green chemistry, aiming to develop processes that are environmentally benign and economically viable. The future synthesis of this compound and its derivatives should be guided by these principles. Current industrial methods for the synthesis of sulfonyl chlorides often involve harsh reagents and generate significant waste.

Future research in this area would logically pursue the development of catalytic and solvent-free methods for the synthesis of this compound. This could involve exploring novel catalytic systems for the chlorosulfonation of propane (B168953) derivatives that operate under milder conditions and with higher atom economy. Additionally, the use of renewable feedstocks and the design of processes with efficient recycling of catalysts and solvents would be critical areas of investigation. Environmentally friendly methods for the synthesis of sulfonyl chlorides, such as those utilizing N-chlorosuccinimide or employing aerobic, metal-free conditions, could be adapted for this compound. organic-chemistry.orgrsc.org

Investigation of this compound in Polymer Chemistry

The presence of a reactive C-Cl bond suggests that this compound could serve as a functional monomer or a chain transfer agent in polymerization reactions. wikipedia.org Its incorporation into polymer backbones could impart unique properties to the resulting materials. The sulfonyl group, for instance, is known to enhance thermal stability, chemical resistance, and polarity.

A key area of future research would be the exploration of this compound in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This would allow for the synthesis of well-defined polymers and copolymers with tailored molecular weights and architectures. The resulting functional polymers could find applications in areas such as specialty coatings, membranes for separation processes, and advanced engineering plastics. The synthesis of copolymers with monomers like 2-hydroxyethyl methacrylate could lead to materials with interesting biomedical applications. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering advantages in terms of safety, efficiency, and scalability. The synthesis and subsequent reactions of sulfonyl chlorides are often highly exothermic and can be hazardous on a large scale. rsc.orgrsc.org

Future research should investigate the implementation of this compound synthesis and its derivatization in continuous flow reactors. This would enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety profiles. mdpi.com Automated synthesis platforms could be employed to rapidly explore the reactivity of this compound with a wide range of nucleophiles, accelerating the discovery of new derivatives with desirable properties. researchgate.net The development of automated systems for the production of sulfonyl chlorides is an active area of research that could be applied to this specific compound. mdpi.com

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of the C-Cl bond in this compound is a key feature that warrants further investigation. While nucleophilic substitution is the most apparent reaction pathway, exploring its participation in catalytic cross-coupling reactions could unlock new synthetic possibilities.

Future research could focus on the development of catalytic methods for the activation of the C-Cl bond in this compound. researchgate.netresearchgate.netrsc.orgrsc.org This could involve the use of transition metal catalysts to facilitate cross-coupling reactions with various partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling). Such transformations would provide efficient routes to a wide range of novel sulfonyl-containing compounds that are not easily accessible through traditional methods. Furthermore, investigating the radical reactions of this compound could lead to the discovery of new and unexpected reactivity patterns. magtech.com.cn

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2-Chloromethanesulfonylpropane?

- Methodology : The synthesis typically involves nucleophilic substitution or sulfonation reactions. For example, analogous protocols for sulfonyl-containing compounds (e.g., 2-chloroethanesulfonyl chloride) suggest reacting a propane derivative with chloromethanesulfonyl chloride under controlled conditions. Purification may involve fractional distillation or recrystallization, as described for structurally similar tert-butyl chloride preparations .

- Critical Parameters : Maintain anhydrous conditions to avoid hydrolysis, and use non-sparking tools due to flammability risks .

Q. How should this compound be stored to ensure stability and safety?

- Guidelines : Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Ensure ventilation to prevent vapor accumulation, and ground equipment to mitigate static discharge, as recommended for highly flammable chloroalkanes .

- Safety Protocols : Use explosion-proof lighting and avoid proximity to oxidizing agents .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Analytical Workflow :

- NMR : Confirm molecular structure via H and C NMR, focusing on sulfonyl and chloro group signals.

- IR : Identify characteristic S=O (1130–1370 cm) and C-Cl (550–850 cm) stretches.

- Mass Spectrometry : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in sulfonation reactions?

- Experimental Design :

- Catalyst Screening : Test Lewis acids (e.g., AlCl) or base catalysts (e.g., pyridine) to improve sulfonyl group incorporation .

- Solvent Selection : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents for reaction efficiency.

- Kinetic Studies : Monitor reaction progress via TLC or GC-MS to identify optimal termination points .

- Data Interpretation : Use Arrhenius plots to correlate temperature with reaction rate .

Q. What strategies address contradictions in reported solubility data for this compound derivatives?

- Contradiction Analysis :

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH, temperature).

- Advanced Techniques : Employ Hansen solubility parameters or COSMO-RS simulations to predict solvent compatibility .

- Meta-Analysis : Review literature for systematic errors (e.g., inconsistent purity assessments) .

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

- Mechanistic Insights :

- Steric Effects : The sulfonyl group’s electron-withdrawing nature accelerates SN2 reactions but may hinder bulky nucleophiles.

- Electronic Effects : Quantum mechanical calculations (DFT) can map charge distribution and predict reactive sites .

Q. What are the environmental and toxicological risks of this compound, and how can they be mitigated?

- Risk Assessment :

- Aquatic Toxicity : Test biodegradability via OECD 301 guidelines; observe inhibitory effects on Daphnia magna .

- Waste Management : Neutralize residues with alkaline hydrolysis (e.g., NaOH) before disposal .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.